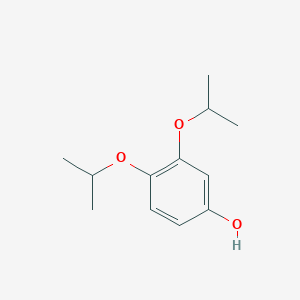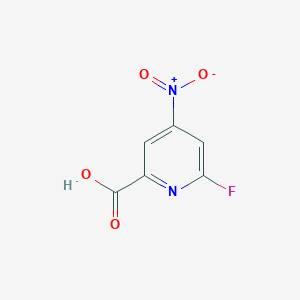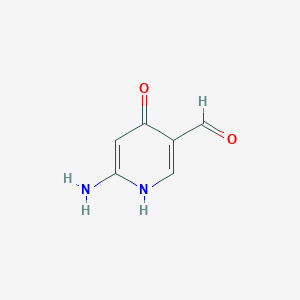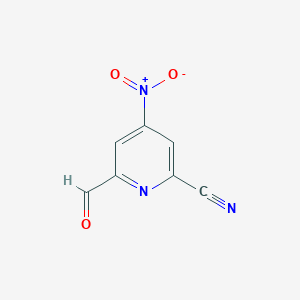
2-(2,3-Dichlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is known for its role as a precursor in the synthesis of aripiprazole, an atypical antipsychotic, and is also one of its metabolites . The compound has been studied for its potential pharmacological activities, including partial agonism at dopamine D2 and D3 receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,3-Dichlorophenyl)piperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .
Industrial Production Methods
For industrial production, the same cyclization method is employed, but with optimized conditions to ensure high yield and purity. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is maintained at 1:0.8-2.0, and the reaction is conducted in a controlled environment to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpiperazines .
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)piperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)piperazine involves its interaction with dopamine receptors. It acts as a partial agonist at dopamine D2 and D3 receptors, which are involved in regulating mood, cognition, and behavior . This interaction modulates the activity of these receptors, potentially leading to therapeutic effects in psychiatric conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorophenylpiperazine: Known for its activity as a serotonin receptor agonist.
4-Chlorophenylpiperazine: Another compound with serotonin receptor activity.
Aripiprazole: A well-known antipsychotic that is synthesized using 2-(2,3-Dichlorophenyl)piperazine as a precursor.
Uniqueness
This compound is unique due to its dual role as both a precursor and a metabolite of aripiprazole. Its partial agonism at dopamine receptors also distinguishes it from other phenylpiperazines that primarily target serotonin receptors .
Propriétés
Formule moléculaire |
C10H12Cl2N2 |
|---|---|
Poids moléculaire |
231.12 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)piperazine |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2 |
Clé InChI |
SVLLXKUZGSRFBC-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















